7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol
Description
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a tetrahydroisoquinoline derivative characterized by a methylthio (-SMe) substituent at the 7-position and a hydroxyl group at the 4-position. Tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry due to their bioactivity, including interactions with neurotransmitter receptors and enzymes. The methylthio group introduces unique electronic and steric properties, distinguishing it from oxygenated analogs (e.g., methoxy or hydroxy derivatives).
Properties
CAS No. |
90265-80-8 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
7-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H13NOS/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,10-12H,5-6H2,1H3 |
InChI Key |
FKHHRLRTYCSXNU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.
Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents under controlled conditions.
Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol and selected analogs:
Key Observations:
- Solubility : Methoxy and hydroxy analogs (e.g., 7-methoxy-6-ol ) exhibit higher solubility in polar solvents due to hydrogen bonding capacity, whereas the methylthio derivative may require organic solvents for dissolution.
- Steric Effects : Bulky substituents, such as benzyl groups in , reduce conformational flexibility and may influence receptor binding.
Biological Activity
7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a heterocyclic compound that belongs to the tetrahydroisoquinoline family. This compound has gained attention due to its promising biological activities, particularly in the fields of antimicrobial and neuroprotective research. The molecular formula of this compound is C₉H₁₁NOS, with a molecular weight of approximately 171.25 g/mol. Its structure features a methylthio group at the seventh position and a hydroxyl group at the fourth position, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol exhibits significant antimicrobial activity. Notably, it has been shown to inhibit certain strains of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis infections. The presence of both hydroxyl and methylthio groups enhances its reactivity and interaction with bacterial enzymes critical for survival.
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been explored for its neuroprotective effects. Tetrahydroisoquinoline derivatives are known to modulate neurotransmitter systems and may offer therapeutic potential against neurodegenerative disorders . Preliminary studies suggest that 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol could interact with various receptors involved in neurotransmission, potentially providing protective effects on neuronal cells.
Structure-Activity Relationship (SAR)
The unique structural features of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol contribute to its biological activity. A comparative analysis with similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Base structure without substituents | Limited biological activity |
| 5-(Methylthio)-1,2,3,4-tetrahydroisoquinoline | Methylthio at the fifth position | Antimicrobial properties |
| 7-Isoquinolinol | Hydroxyl group at the seventh position | Neuroactive properties |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group instead of methylthio | Potential neuroprotective effects |
The combination of a methylthio group at the seventh position and a hydroxyl group at the fourth position distinguishes this compound from others in its class and is thought to enhance its specific biological activities .
Case Studies and Research Findings
Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives. For instance:
- Antiviral Activity : A series of THIQ derivatives were synthesized and tested against human coronaviruses. Some derivatives showed promising antiviral activity comparable to established antiviral agents like chloroquine .
- Neuroprotection : Research on THIQ analogs indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanisms involve modulation of signaling pathways related to cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
